1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine
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Overview
Description
1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzofuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the sulfonyl group: This step involves the reaction of the benzofuran derivative with a sulfonyl chloride in the presence of a base.
Coupling with piperazine: The final step involves the nucleophilic substitution reaction between the sulfonylated benzofuran and a piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be exploited for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as discussed above.
Properties
IUPAC Name |
1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N2O4S/c1-23(2)17-18-6-3-9-21(22(18)33-23)32-14-5-15-34(30,31)29-12-10-28(11-13-29)20-8-4-7-19(16-20)24(25,26)27/h3-4,6-9,16H,5,10-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCMTYFYYWMSRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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